1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole
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Description
1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focuses on the synthesis of isostructural thiazoles, including compounds with 1H-1,2,3-triazole rings. These compounds were synthesized in high yields, with their structures determined by single-crystal diffraction, indicating the planarity of the molecule apart from one of the fluorophenyl groups, which is roughly perpendicular to the plane of the rest of the molecule. This research provides insights into the structural aspects of triazole derivatives and their potential applications in various fields (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activity
Upmanyu, Kumar, Kharya, Shah, and Mishra (2011) synthesized a series of 1,2,4-triazole derivatives to evaluate their antimicrobial activities against various bacteria and fungi. These derivatives, synthesized from 4-nitrobenzoic acid, showed promising antimicrobial properties, highlighting the potential of triazole compounds in the development of new antimicrobial agents (Upmanyu, Kumar, Kharya, Shah, & Mishra, 2011).
π-Hole Tetrel Bonding Interactions
Ahmed, Yasin, Aziz, Khan, Tahir, Gil, and Frontera (2020) reported the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives featuring α-ketoester functionality and two phenyl substituents. Their study revealed the formation of self-assembled dimers in the solid state through O⋯π-hole tetrel bonding interactions, providing valuable information on the influence of nucleophilic/electrophilic properties of substituents on interaction energy (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Antifungal and Anticancer Properties
Badr and Barwa (2011) synthesized new series of fused 1,2,4-triazoles and evaluated their antimicrobial activity, particularly against Staphylococcus aureus. Selected compounds showing significant antibacterial properties were further assessed for their cytotoxicity against human cancer cell lines, indicating the potential of triazole derivatives in anticancer drug development (Badr & Barwa, 2011).
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-(4-nitrophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-12-4-7-17(10-13(12)2)24-14(3)19(22-23-24)20-21-18(11-28-20)15-5-8-16(9-6-15)25(26)27/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRULYBOIXKTTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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